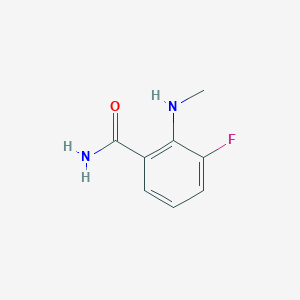

3-Fluoro-2-(methylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

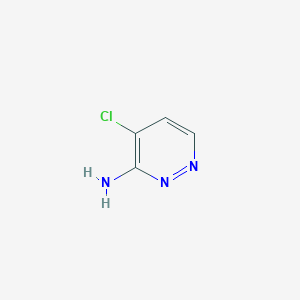

3-Fluoro-2-(methylamino)benzamide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9FN2O/c1-11-7-5(8(10)12)3-2-4-6(7)9/h2-4,11H,1H3,(H2,10,12) . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the compound, along with carbon and hydrogen .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 168.17 .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One study discussed the synthesis of benzamide derivatives, including compounds structurally related to 3-Fluoro-2-(methylamino)benzamide, for their potential in inhibiting histone deacetylase (HDA), which plays a significant role in regulating gene expression. This inhibition could lead to the hyperacetylation of nuclear histones, affecting tumor cell cycle distribution and potentially inhibiting tumor growth. A specific compound, MS-27-275, demonstrated marked antitumor activity in vivo against various human tumor cell lines, suggesting its potential as a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial Activity

Fluorinated benzamide derivatives, including those similar to this compound, have been prepared and evaluated for their antifungal and antibacterial activities. Some compounds displayed high activity against fungi and Gram-positive microorganisms, with structure-activity relationships suggesting the importance of fluorine substitution for antimicrobial efficacy (Carmellino et al., 1994).

Chemical Synthesis and Functionalization

Research has focused on the chemical synthesis and functionalization of benzamide derivatives for various applications, including medicinal chemistry and the synthesis of fluorinated compounds. For example, a study on the ortho-fluorination of triflamide-protected benzylamines highlighted the potential of using N-fluoro-2,4,6-trimethylpyridinium triflate as a fluorine source, demonstrating the broad applicability of this method in medicinal chemistry and synthesis (Wang et al., 2009).

Imaging and Diagnostics

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of fluorinated benzamides in diagnostic imaging. Such compounds could potentially enhance the detection and monitoring of cancer progression and response to therapy (Tu et al., 2007).

Sensing and Detection

Modification of naphthalene diimide (NDI) with benzamide derivatives led to the development of a molecular gel strategy-based fluorescent film for aniline vapor detection. This illustrates the utility of benzamide derivatives in developing materials with specific sensing capabilities, potentially applicable in environmental monitoring and industrial safety (Fan et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-2-(methylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-7-5(8(10)12)3-2-4-6(7)9/h2-4,11H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRQTQLPPDPTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)

![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)

![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)

![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)